molecular formula C25H25N5O5S2 B15034391 4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide

4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide

Cat. No.: B15034391
M. Wt: 539.6 g/mol
InChI Key: QZLIDEBYPOWTHS-UHFFFAOYSA-N
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Description

4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a phthalazine core, a sulfonamide group, and a morpholine ring, making it a versatile molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide typically involves multiple steps, including the formation of the phthalazine core, sulfonamide linkage, and morpholine ring attachment. Common reagents used in these reactions include sulfonyl chlorides, amines, and phthalazine derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzenesulfonamide is unique due to its specific combination of a phthalazine core, sulfonamide linkage, and morpholine ring. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications .

Properties

Molecular Formula

C25H25N5O5S2

Molecular Weight

539.6 g/mol

IUPAC Name

4-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]benzenesulfonamide

InChI

InChI=1S/C25H25N5O5S2/c1-17-6-7-18(16-23(17)37(33,34)30-12-14-35-15-13-30)24-21-4-2-3-5-22(21)25(29-28-24)27-19-8-10-20(11-9-19)36(26,31)32/h2-11,16H,12-15H2,1H3,(H,27,29)(H2,26,31,32)

InChI Key

QZLIDEBYPOWTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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